molecular formula C7H7ClN2O2 B3045026 2-chloro-N-methyl-5-nitroaniline CAS No. 101513-60-4

2-chloro-N-methyl-5-nitroaniline

Cat. No.: B3045026
CAS No.: 101513-60-4
M. Wt: 186.59 g/mol
InChI Key: COAVDUBTKDZPLC-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position, a nitro group at the fifth position, and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

2-chloro-N-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Safety and Hazards

2-chloro-N-methyl-5-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment . It is fatal if swallowed, inhaled, or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-5-nitroaniline. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield. The nitration step is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methylation step may involve the use of dimethyl sulfate as a methylating agent .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects. The chlorine and methyl groups may influence the compound’s lipophilicity and ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-5-nitroaniline is unique due to the presence of both the chlorine and nitro groups on the aromatic ring, along with the N-methyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals, dyes, and agrochemicals .

Properties

IUPAC Name

2-chloro-N-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAVDUBTKDZPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395506
Record name 2-chloro-N-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-60-4
Record name 2-chloro-N-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% in oil, 1.2 g, 30 mmol) in tetrahydrofuran (100 ml), cooled in an ice bath, was added slowly a solution of 2-chloro-5-nitroaniline (5 g, 29 mmol) in tetrahydrofuran (10 ml) followed by a solution of iodomethane (1.8 ml, 29 mmol) in tetrahydrofuran (10 ml). After stirring at room temperature for 20 hours, the mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (100 ml) and water (100 ml). The organic layer was washed with saturated aqueous sodium chloride solution (50 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with dichloromethane-hexane (1:3) and recrystallized (ethyl ether) to provide (2-chloro-5-nitro-phenyl)-methyl-amine (1.8 g, 33% yield) as orange crystals.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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